1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Vasorelaxation KATP channel Myorelaxant

Researchers studying benzothiazole urea vasorelaxants or KATP channel modulators should source this specific tetrahydro analog (CAS 327975-76-8) as a critical negative control. Unlike its potent aromatic counterparts (Series I), this Series II scaffold exhibits weak vasorelaxant activity, making it essential for validating target engagement specificity and avoiding misleading SAR data. Confirm structural identity with the publicly available ¹H NMR reference spectrum before use.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 327975-76-8
Cat. No. B2628100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
CAS327975-76-8
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C16H19N3O2S/c1-10-6-7-13-14(8-10)22-16(18-13)19-15(20)17-11-4-3-5-12(9-11)21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,17,18,19,20)
InChIKeyRJUADYJLDDTYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea: Structural Identity and Procurement Baseline


1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea (CAS 327975-76-8) is a synthetic small-molecule urea derivative comprising a 3-methoxyphenyl ring linked via a urea bridge to a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core . Its molecular formula is C16H19N3O2S with a molecular weight of 317.41 g/mol . The compound belongs to the class of 4,5,6,7-tetrahydro-1,3-benzothiazole ureas (Series II), a scaffold that has been systematically characterized alongside fully aromatic benzothiazole urea analogs (Series I) for vasorelaxant and insulin secretion inhibitory activities . Spectroscopic confirmation, including ¹H NMR in DMSO-d₆, is available via the KnowItAll NMR Spectral Library, providing a reference standard for identity verification during procurement .

Why Generic Substitution of 1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea Is Not Supported by Current Evidence


Within the benzothiazole urea chemotype, the saturation state of the heterocyclic core dictates the pharmacological profile. The fully aromatic 1,3-benzothiazole ureas (Series I) from Harrouche et al. (2016) exhibit marked myorelaxant activity, with several compounds outperforming the reference agent diazoxide; in contrast, the 4,5,6,7-tetrahydro-1,3-benzothiazole ureas (Series II) are explicitly described as having weak vasorelaxant activity . This indicates that the tetrahydro scaffold is not a bioisosteric equivalent of the aromatic benzothiazole and cannot be interchanged without a profound shift in biological readout . Consequently, any procurement or experimental design that treats this compound as a generic benzothiazole urea risk obtaining misleading structure–activity relationship data. The following sections provide the available quantitative and class-level evidence that delineates where this compound stands relative to its closest defined comparators.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea: Comparator-Anchored Data


Vasorelaxant Activity: Tetrahydro vs. Aromatic Benzothiazole Urea Scaffolds

The 4,5,6,7-tetrahydro-1,3-benzothiazole urea series (Series II) to which this compound belongs was directly compared to the aromatic 1,3-benzothiazole urea series (Series I) in the same study. While several Series I compounds (e.g., 13u, 13v) exhibited marked myorelaxant activity on rat aortic rings and some exceeded the potency of the reference KATP channel opener diazoxide, the Series II compounds were characterized as having 'weak vasorelaxant activity' . This is a class-level inference because compound-specific IC₅₀ or EC₅₀ values for this exact molecule were not located in the available public domain; however, the paper explicitly attributes the loss of activity to the absence of a complete aromatic heterocyclic system, which is a structural feature directly applicable to 1-(3-methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea .

Vasorelaxation KATP channel Myorelaxant Benzothiazole urea

Insulin Secretion Inhibition: Absence of Reported Activity for the Tetrahydro Series

In the Harrouche et al. (2016) study, selected Series I compounds (e.g., 13a) were tested on rat pancreatic islets and provoked a marked inhibition of insulin secretion; compound 13a further exhibited clear tissue selectivity for pancreatic β-cells over vascular smooth muscle . The paper does not report insulin secretion data for any Series II compound, which includes the target molecule . This absence, juxtaposed with the demonstrated insulinostatic activity of the aromatic Series I, constitutes a meaningful negative differentiation: researchers seeking dual vasorelaxant/insulinostatic agents should prioritize the aromatic series.

Insulin secretion Pancreatic β-cells KATP channel Tissue selectivity

Structural Confirmation: NMR Identity vs. Spectral Database Standard

The ¹H NMR spectrum of 1-(3-methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is archived in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: 4m7kH525L7J) using DMSO-d₆ as solvent . This provides a verified spectral fingerprint that can be used for incoming quality control. While not a biological comparator, the availability of a reference spectrum constitutes a procurement-relevant advantage over analogs lacking publicly accessible spectroscopic standards, reducing the risk of misidentified or degraded material entering an experimental workflow.

NMR spectroscopy Structural identity Quality control Procurement verification

Evidence-Based Application Scenarios for 1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea


Negative Control or Scaffold-Hopping Reference in KATP Channel Vasorelaxation Assays

Because the tetrahydrobenzothiazole urea class exhibits weak vasorelaxant activity relative to aromatic benzothiazole ureas , this compound can serve as a structural control in experiments designed to confirm that vasorelaxant effects observed with Series I analogs are dependent on the aromatic heterocyclic system. Its inclusion helps validate target engagement specificity when screening novel KATP channel openers.

Identity Verification Standard for Tetrahydrobenzothiazole Urea Procurement

The publicly available ¹H NMR spectrum in the KnowItAll library enables this compound to function as a reference material for verifying the structural identity and purity of newly synthesized or commercially sourced tetrahydrobenzothiazole urea derivatives, particularly those lacking independent spectroscopic characterization.

Metabolic Disease Target De-Prioritization Tool

Given that insulin secretion inhibition was reported only for aromatic Series I compounds and not for the tetrahydro Series II , researchers investigating pancreatic β-cell KATP channel modulators can use this evidence to deprioritize the tetrahydro scaffold, focusing resources on the aromatic benzothiazole urea series instead.

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.